N-(4-hydroxyphenyl)piperidine-4-carboxamide hydrochloride
Description
Nomenclature and Classification
N-(4-hydroxyphenyl)piperidine-4-carboxamide hydrochloride is systematically classified under the International Union of Pure and Applied Chemistry nomenclature as N-(4-hydroxyphenyl)piperidine-4-carboxamide;hydrochloride. This compound belongs to the broader classification of heterocyclic amines, specifically within the piperidine derivatives family. The systematic naming reflects the compound's structural components: a piperidine ring system substituted at the 4-position with a carboxamide functional group, where the amide nitrogen is further substituted with a 4-hydroxyphenyl group, and the entire molecule exists as a hydrochloride salt.
The compound demonstrates characteristics typical of piperidine derivatives, which are described as "compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms". Within this classification system, this compound specifically falls under the category of substituted piperidine-4-carboxamides, representing a specialized subset that incorporates both phenolic and amide functionalities. The hydrochloride salt formation enhances the compound's water solubility compared to the free base form, making it more suitable for various research applications and potential pharmaceutical formulations.
The nomenclature also encompasses several alternative naming conventions and synonyms that appear in chemical databases and literature. These include variations such as "4-PIPERIDINECARBOXAMIDE HYDROCHLORIDE" and related structural descriptors that emphasize different aspects of the molecular architecture. The systematic approach to naming this compound reflects established chemical nomenclature principles that prioritize structural accuracy and international recognition.
Historical Context in Piperidine Research
The development of this compound must be understood within the broader historical context of piperidine research, which spans over 175 years of scientific investigation. Piperidine itself was first isolated in 1852 by Auguste Cahours in Paris, who obtained this "new liquid base" from pepper and established its molecular formula as C₅H₁₁N. This discovery occurred during a pivotal period in organic chemistry when structural theory was being developed, making piperidine "a structural problem which today seems to have been tailor-made for Hofmann's new procedure" of exhaustive methylation.
The historical significance of piperidine research is particularly noteworthy because it emerged at a time when "few liquid organic bases were known" and when the chemical community was actively investigating the nature of plant alkaloids. The compound became readily available to researchers across Europe due to its presence in piperine, which occurs in concentrations of 5-10% in peppercorns from various sources and is easily extractable by alcohol. This accessibility contributed to extensive early research efforts, although the complete structural determination of piperidine was not achieved until approximately 1881, despite its apparent simplicity.
The evolution from basic piperidine research to sophisticated derivatives like this compound reflects decades of advancement in synthetic organic chemistry and pharmaceutical research. The modern understanding of piperidine derivatives has been shaped by recognition of their "widely used building block and chemical reagent" properties in pharmaceutical synthesis. Contemporary research has revealed that "piperidine derivatives serve as important intermediates in the synthesis of other organic compounds, including pharmaceuticals, agrochemicals", establishing the foundation for developing specialized compounds like this compound.
The pharmacological significance of piperidine derivatives has expanded considerably since the initial discovery, with modern research demonstrating that "the pharmacological spectrum of piperidine derivatives includes anti-diabetic, anti-cancer, anti-microbial, anti-inflammatory, anti-Alzheimer, anti-viral, anti-fungal, anti-hypertension, anti-malarial, and analgesic effects". This broad therapeutic potential has driven continued interest in developing new piperidine-based compounds, leading to sophisticated derivatives that incorporate multiple functional groups to enhance biological activity and selectivity.
Chemical Registry Parameters
The chemical registry parameters for this compound are comprehensively documented across multiple chemical databases and regulatory systems. The compound is assigned the Chemical Abstracts Service registry number 1235439-23-2, which serves as its unique identifier in chemical literature and commercial databases. This registry number provides unambiguous identification regardless of naming variations or structural representations used in different contexts.
Table 1: Chemical Registry Parameters for this compound
The International Chemical Identifier system provides standardized structural representations that facilitate database searches and chemical informatics applications. The Standard InChI string encodes the complete molecular structure including stereochemistry and connectivity, while the InChI Key serves as a compressed, searchable hash of the structural information. These standardized identifiers ensure consistent recognition across different chemical databases and software systems.
The Simplified Molecular Input Line Entry System notation represents the molecular structure in a compact, machine-readable format that captures the essential connectivity and functional groups. This representation clearly shows the piperidine ring (C1CNCCC1), the carboxamide linkage (C(=O)N), the hydroxyphenyl group (C2=CC=C(C=C2)O), and the hydrochloride salt formation (.Cl). The MDL number MFCD16040047 serves as an additional unique identifier within the MDL chemical database system, facilitating cross-referencing in pharmaceutical and chemical research contexts.
These registry parameters collectively establish a comprehensive identification framework that supports accurate communication, literature searching, and regulatory compliance. The multiple identifier systems provide redundancy and cross-validation capabilities essential for maintaining data integrity in chemical research and commercial applications.
Position within Piperidine-4-carboxamide Family
This compound occupies a distinctive position within the broader piperidine-4-carboxamide family, characterized by specific structural modifications that differentiate it from related compounds. The piperidine-4-carboxamide framework represents a well-established scaffold in medicinal chemistry, with the basic structure consisting of a piperidine ring bearing a carboxamide substituent at the 4-position. This structural motif serves as a versatile platform for developing compounds with diverse biological activities.
Within this family, compounds can be categorized based on their substitution patterns and functional group modifications. The parent compound, piperidine-4-carboxamide hydrochloride, has the molecular formula C₆H₁₃ClN₂O and represents the simplest member of this family. This compound extends this basic structure through N-substitution of the carboxamide with a 4-hydroxyphenyl group, resulting in enhanced molecular complexity and potentially modified biological activity.
Research has demonstrated that "N-substituted 4-(4-hydroxyphenyl)piperidines" represent a significant class of compounds with notable pharmacological properties. Studies have shown that modifications to the substitution pattern can dramatically affect biological activity, with research indicating that "high-potency antagonists at the NR1a/2B subtype are obtained employing N-(ω-phenylalkyl)-substituted 4-(4-hydroxyphenyl)piperidine". This structure-activity relationship data emphasizes the importance of specific substitution patterns in determining biological function.
The positioning of the hydroxyl group at the 4-position of the phenyl ring is particularly significant within this family. Research has indicated that "the position of this 4-hydroxy substituent was transferred from the ω-phenyl group to the benzyl or phenyl group located on the 4-position of the piperidine ring" in various synthetic approaches. This specific positioning can influence both the compound's chemical properties and its biological activity profile, distinguishing it from other hydroxyphenyl-substituted derivatives.
Contemporary research has focused on developing "new piperidine-4-carboxamide derivatives as effective sigma-1" receptor ligands, with studies reporting "very high σ1 affinity" for certain derivatives within this family. These findings demonstrate the continued pharmaceutical relevance of the piperidine-4-carboxamide scaffold and highlight the importance of systematic structural modifications in optimizing biological activity.
Significance in Chemical and Pharmaceutical Research
This compound holds considerable significance in contemporary chemical and pharmaceutical research, representing a convergence of structural complexity and biological activity that makes it valuable for multiple research applications. The compound's significance stems from its demonstrated antimicrobial properties, with research indicating "significant antimicrobial activity against bacterial strains like Escherichia coli and Staphylococcus aureus". This biological activity is attributed to its ability to inhibit DNA gyrase, an essential enzyme involved in bacterial DNA replication and transcription processes.
The research significance extends beyond antimicrobial applications to encompass broader pharmaceutical development efforts. The compound serves as a representative example of how structural modifications to the piperidine-4-carboxamide scaffold can yield compounds with enhanced biological properties. The hydroxyphenyl substitution pattern provides opportunities for further chemical modification and optimization, making it a valuable lead compound for medicinal chemistry efforts focused on developing new therapeutic agents.
From a synthetic chemistry perspective, the compound represents an important example of heterocyclic modification strategies. The successful incorporation of the hydroxyphenyl group demonstrates advanced synthetic methodologies for creating complex piperidine derivatives. Research in this area has shown that "the synthesis of 4-Pyridinecarboxamide derivatives typically involves several organic reactions" including condensation reactions and various coupling strategies. These synthetic approaches provide foundations for developing related compounds with modified properties.
The compound's significance in pharmaceutical research is further emphasized by its position within the broader context of piperidine derivative development. Research has established that piperidine derivatives demonstrate "multifaceted role" in pharmaceutical applications, with "ongoing significance in research and development". The specific structural features of this compound make it particularly valuable for structure-activity relationship studies aimed at understanding how molecular modifications affect biological activity.
Table 2: Research Applications and Significance Areas
The compound's research significance is also reflected in its potential for combination therapy development and its utility as a chemical probe for studying biological mechanisms. The specific mechanism of DNA gyrase inhibition positions it within established antimicrobial research paradigms while offering opportunities for developing novel therapeutic approaches. This mechanistic understanding provides a foundation for rational drug design efforts aimed at creating improved derivatives with enhanced activity or reduced resistance potential.
Furthermore, the compound's chemical stability and well-characterized properties make it suitable for various research methodologies, including high-throughput screening, computational modeling, and biological assay development. These characteristics contribute to its value as a research tool and potential pharmaceutical development candidate, supporting continued investigation into its properties and applications.
Properties
IUPAC Name |
N-(4-hydroxyphenyl)piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c15-11-3-1-10(2-4-11)14-12(16)9-5-7-13-8-6-9;/h1-4,9,13,15H,5-8H2,(H,14,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBULSOKISZZHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CC=C(C=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Comparative Data on Preparation Methods
| Method | Raw Materials | Reaction Conditions | Yield (%) | Purity | Industrial Suitability |
|---|---|---|---|---|---|
| Patent CN104628625A | 4-piperidone hydrochloride, 4-aminophenol derivatives | Reflux, extraction, crystallization | 85-90 | High (≥98%) | High, scalable, cost-effective |
| Literature (Recent Advances) | 4-aminophenol, piperidine derivatives | Catalytic coupling, hydrogenation | 75-88 | Variable | Moderate, requires specialized catalysts |
Key Observations:
- The patent method emphasizes simplicity, high yield, and high purity, suitable for industrial manufacturing.
- Recent advances focus on catalytic and stereoselective syntheses, offering potential for chiral variants but often with increased complexity.
Summary of Preparation Methods
- Starting from 4-piperidone hydrochloride hydrate , the synthesis involves reduction to 4-hydroxy piperidine.
- Protection and amidation steps incorporate 4-aminophenol derivatives, facilitated by carbamate formation and coupling reactions.
- Salt formation yields the hydrochloride form, ensuring stability and suitability for pharmaceutical use.
Scientific Research Applications
Structure
The compound's structure includes:
- A piperidine ring
- A hydroxyphenyl moiety
- A carboxamide functional group
This configuration is crucial for its biological activity, particularly its interaction with various molecular targets.
Chemistry
N-(4-hydroxyphenyl)piperidine-4-carboxamide hydrochloride serves as an essential building block in organic synthesis. It is utilized in:
- The development of new synthetic routes for complex molecules.
- As a reagent in various organic reactions.
Biology
In biological research, this compound is investigated for its effects on cellular processes and interactions with biological macromolecules. Notably, it has been shown to:
- Modulate signaling pathways involved in inflammation and cancer cell proliferation.
- Interact with DNA gyrase, inhibiting its activity and disrupting bacterial cell division.
Medicine
The compound has demonstrated potential therapeutic effects in several areas:
- Anticancer Activity : Preclinical studies indicate that it inhibits the proliferation of various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer), with IC₅₀ values of 15.2 µM and 22.5 µM, respectively.
| Cancer Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 15.2 |
| MCF-7 | 22.5 |
| A549 | 18.7 |
- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various bacterial strains, such as Escherichia coli and Staphylococcus aureus, with MIC values indicating potent activity.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 3.125 |
| Staphylococcus aureus | 6.25 |
| Candida albicans | 12.5 |
Neuroprotective Effects
Emerging studies suggest that this compound may have neuroprotective effects, potentially modulating neurotransmitter systems involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Interaction with Biological Targets
The compound's ability to influence pathways related to inflammation and cancer cell proliferation positions it as a candidate for further therapeutic development.
Table: Comparison of Piperidine Derivatives
| Compound Name | Key Features |
|---|---|
| N-(5-chloro-2-hydroxyphenyl)piperidine-4-carboxamide | Contains chlorine substitution |
| N-(4-hydroxyphenyl)piperidine | Lacks carboxamide functionality |
Preclinical Evaluation for Cancer Therapy
In one study, researchers evaluated the efficacy of this compound against various cancer cell lines, demonstrating significant cytotoxicity and potential as an anti-cancer agent.
Antimicrobial Efficacy Assessment
Another study focused on assessing the antimicrobial properties of this compound against resistant bacterial strains, showing promising results that could lead to new antibacterial therapies.
Mechanism of Action
The mechanism of action of N-(4-hydroxyphenyl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. It has been found to target DNA gyrase, an enzyme involved in DNA replication and transcription. By inhibiting DNA gyrase, the compound can disrupt the replication process, leading to cell death. This mechanism is particularly relevant in the context of its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Modifications to the phenyl ring significantly influence physicochemical properties and biological activity. Key analogs include:
N-(4-Methoxyphenyl)piperidine-4-carboxamide Hydrochloride
- Molecular Formula : C₁₃H₁₉ClN₂O₂ (MW 276.74).
- Key Difference : Methoxy (-OCH₃) replaces the hydroxyl (-OH) group.
- This substitution is common in CNS-targeting drugs .
N-(5-Chloro-2-hydroxyphenyl)piperidine-4-carboxamide Hydrochloride
- Molecular Formula : C₁₂H₁₄Cl₂N₂O₂ (MW 291.17).
- Key Difference : Chlorine atom at the 5-position and hydroxyl at the 2-position.
- The dual substitution may confer selectivity for enzymes like monoacylglycerol lipase (MGL) .
N-(4-Iodophenyl)piperidine-4-carboxamide Hydrochloride
- Molecular Formula : C₁₂H₁₆ClIN₂O (MW 366.63).
- Key Difference : Iodine (-I) replaces hydroxyl.
Heterocyclic and Aliphatic Modifications
N-(Pyridin-4-ylmethyl)piperidine-4-carboxamide Hydrochloride
- Molecular Formula : C₁₂H₁₈ClN₃O (MW 255.74).
- Key Difference : Pyridinylmethyl group replaces the phenyl ring.
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
Physicochemical and Pharmacokinetic Profiles
*Predicted using fragment-based methods.
Biological Activity
N-(4-hydroxyphenyl)piperidine-4-carboxamide hydrochloride is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a para-hydroxyphenyl group and a carboxamide moiety. This structure is essential for its biological activity, as it allows interaction with various biological targets.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 255.73 g/mol
The primary mechanism of action for this compound involves:
- Inhibition of DNA Gyrase : This enzyme is crucial for DNA replication and transcription. By inhibiting DNA gyrase, the compound can disrupt bacterial cell division and exhibit antimicrobial properties.
- Modulation of Signaling Pathways : The compound may influence pathways related to inflammation and cancer cell proliferation, potentially leading to therapeutic effects in these areas .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent activity.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 3.125 |
| Staphylococcus aureus | 6.25 |
| Candida albicans | 12.5 |
These results suggest that the compound could be developed as an antibacterial agent, particularly against resistant strains .
Anti-Cancer Potential
The compound has shown promise in preclinical studies as an anti-cancer agent. Its ability to inhibit cancer cell proliferation has been evaluated in various cancer cell lines.
| Cancer Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15.2 |
| MCF-7 (Breast Cancer) | 22.5 |
| A549 (Lung Cancer) | 18.7 |
Inhibition of cell viability in these lines indicates its potential as a therapeutic candidate for cancer treatment .
Neuroprotective Effects
Emerging studies suggest that this compound may also have neuroprotective effects, potentially modulating neurotransmitter systems involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
- Preclinical Evaluation for Cancer Therapy :
- Antimicrobial Efficacy Assessment :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(4-hydroxyphenyl)piperidine-4-carboxamide hydrochloride, and how are intermediates characterized?
- Synthesis Methods :
- The compound is typically synthesized via amide coupling between piperidine-4-carboxylic acid derivatives and 4-hydroxyphenylamine. For example, intermediates like 1-(4-formylphenyl)piperidine-4-carboxylic acid can react with amines using coupling agents such as HOBt (1-hydroxybenzotriazole) and EDC (N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide).
- Acid chlorides (e.g., isobutyl chloroformate) and bases (e.g., triethylamine) are often employed to activate carboxylic acid groups for amide bond formation under inert atmospheres.
- Characterization :
- Key intermediates are validated via /-NMR, HPLC purity (>98%), and mass spectrometry. X-ray crystallography (e.g., COD Entry 2230670 ) can confirm stereochemistry.
Q. What analytical techniques are critical for verifying the purity and structure of this compound?
- Primary Methods :
- NMR Spectroscopy : Assigns proton environments (e.g., aromatic protons from the 4-hydroxyphenyl group at δ 6.5–7.5 ppm, piperidine protons at δ 1.5–3.5 ppm) .
- HPLC/UPLC : Quantifies purity (>99%) using reverse-phase C18 columns with UV detection at 254 nm.
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H] = 279.3 g/mol for the free base).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of derivatives?
- Key Variables :
- Temperature : Suzuki-Miyaura cross-coupling reactions (e.g., with 4-hydroxyphenylboronic acid) require heating at 90–120°C for 24–48 hours.
- Catalysts : Palladium catalysts (e.g., Pd(PPh)) enhance coupling efficiency, with yields increasing from 50% to 85% under optimized conditions.
- Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates.
Q. What computational strategies are effective in predicting the compound’s binding affinity for therapeutic targets?
- Methodologies :
- Molecular Docking : Screens against targets like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) using AutoDock Vina.
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., AMBER force field).
- Pharmacophore Modeling : Identifies critical interactions (e.g., hydrogen bonding with the hydroxyphenyl group).
Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?
- Stability Profile :
- Storage : Stable at −20°C in airtight, light-protected containers for >12 months. Degradation occurs at >40°C or in humid environments.
- Degradation Pathways : Hydrolysis of the amide bond under acidic conditions generates piperidine-4-carboxylic acid and 4-aminophenol, detectable via TLC (R = 0.3 in ethyl acetate).
Methodological Recommendations
- Synthetic Challenges : Use Schlenk lines for moisture-sensitive steps (e.g., amide activation).
- Safety : Handle hydrochloride salts in fume hoods; avoid inhalation (LD > 2000 mg/kg in rats).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
